N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Overview
Description
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a benzothiazole and thiazole moiety linked through a carbamoyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have been shown to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interfere with essential biochemical processes in microbial cells, leading to their death
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that they may disrupt essential microbial pathways
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that they may lead to the death of microbial cells
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have shown strong action against different microbial species . The exact enzymes, proteins, and other biomolecules that N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide interacts with are yet to be identified.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form a Schiff base, which is then reacted with 1,3-thiazol-2-amine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(2-fluorophenyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of benzothiazole and thiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-2-26-12-5-6-13-15(9-12)29-19(21-13)22-16(24)8-11-10-28-18(20-11)23-17(25)14-4-3-7-27-14/h3-7,9-10H,2,8H2,1H3,(H,20,23,25)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNSFRQQUQRJRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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